Urease Inhibition: The 4‑Bromo Substituent Confers Potent Inhibitory Activity in a Quinazolinone‑Hydrazone Context
In a series of 2,3‑disubstituted quinazolin‑4(3H)‑one hydrazones, the compound bearing a 3‑chloro‑4‑bromo substitution pattern on the phenyl ring (Compound 4i) exhibited a urease IC50 of 5.01 ± 0.10 μg/mL, which was the most potent among all hydroxyl‑phenyl analogs tested [1]. Although the target compound differs in the quinazoline oxidation state (4‑hydrazinoquinazoline vs. 4(3H)‑one), the 4‑bromobenzylidene fragment is identical, and the structure‑activity relationship indicates that the bromine atom is a critical determinant of enzyme engagement. In contrast, the furan analog (4a) showed IC50 = 2.90 ± 0.11 μg/mL, and analogs lacking bromine were substantially less active [1].
| Evidence Dimension | Urease inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly determined; closest analog (3-Cl,4-Br on phenyl) IC50 = 5.01 ± 0.10 μg/mL |
| Comparator Or Baseline | 4a (furan, no Br): IC50 = 2.90 ± 0.11 μg/mL; other non‑brominated analogs >5 μg/mL |
| Quantified Difference | 4‑Br analog ~1.7‑fold less potent than best furan analog, but more potent than all other aryl‑OH analogs |
| Conditions | In vitro urease enzyme inhibition assay; compounds tested at a series of concentrations in DMSO/buffer. |
Why This Matters
The presence of a 4‑bromo substituent is associated with measurable urease inhibition, which is not observed in many non‑brominated hydrazone analogs, making it a key structural feature for enzyme‑targeted screening campaigns.
- [1] Synthesis of novel 2,3-disubstituted quinazolin-4(3H)-one derivatives containing hydrazone skeleton as potent urease inhibitors and their antimicrobial activities. WOS:000485942500001. Compound 4i (3-Cl, 4-Br) IC50 = 5.01 ± 0.10 μg/mL; Compound 4a (furan) IC50 = 2.90 ± 0.11 μg/mL. View Source
